7-Bromobenzofuran-3-carbaldehyde is a chemical compound characterized by its unique structure, which consists of a benzofuran ring substituted with a bromine atom and an aldehyde group. Its molecular formula is and it has a molecular weight of approximately 213.04 g/mol. The compound features a bromine atom located at the 7-position of the benzofuran, while the carbaldehyde functional group is positioned at the 3-position of the benzofuran ring. This structural arrangement contributes to its reactivity and potential applications in various fields, including medicinal chemistry and organic synthesis.
Research indicates that derivatives of benzofuran compounds, including 7-bromobenzofuran-3-carbaldehyde, exhibit significant biological activities. These include:
The synthesis of 7-bromobenzofuran-3-carbaldehyde can be achieved through various methods:
7-Bromobenzofuran-3-carbaldehyde has a variety of applications:
Studies on the interactions of 7-bromobenzofuran-3-carbaldehyde with biological targets are crucial for understanding its potential therapeutic effects. Research has focused on:
Several compounds share structural similarities with 7-bromobenzofuran-3-carbaldehyde. Here are some notable examples:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| 5-Bromobenzofuran-3(2H)-one | 0.89 | Contains a different functional group at position 5 |
| 2-Benzoylbenzofuran-5-carbaldehyde | 0.79 | Features a benzoyl group instead of bromine |
| 1-(2,3-Dihydro-7-benzofuranyl)ethanone | 0.75 | Contains a saturated ring structure |
| 7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one | 0.86 | Exhibits different ring saturation |
These compounds highlight the diversity within the benzofuran family while emphasizing the unique positioning of functional groups in 7-bromobenzofuran-3-carbaldehyde that may influence its reactivity and biological activity.